![molecular formula C11H9F3N2OS B2863313 7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024595-52-5](/img/structure/B2863313.png)

7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

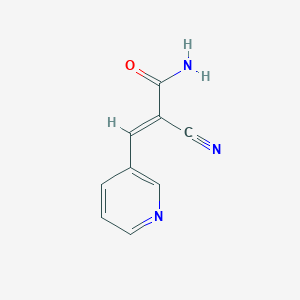

The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl-substituted compounds are often strong acids .

Synthesis Analysis

Trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another method involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the behavior and reactivity of the compound.Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, they can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Trifluoromethyl groups, for example, can lower the basicity of compounds like trifluoroethanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The trifluoromethyl group is exclusively found in synthetic compounds and has been the focus of extensive research due to its unique bioactivities. A direct method using trifluoroacetic acid as a CF3 source for the synthesis of fluorinated quinazolinones and quinoxalines has been reported, yielding a wide range of fluorinated compounds without the need for catalysts or additives (Li et al., 2022).

Antimicrobial Properties

- New series of compounds, including 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives, have demonstrated significant antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi including Candida albicans and Penicillium chrysogenum. These findings indicate potential applications in antituberculosis and broader antimicrobial treatments (Garudachari et al., 2014).

Antifungal and Antimicrobial Activities

- Synthesized compounds based on quinoxaline derivatives have shown promising results in antimicrobial and antifungal testing against a variety of microorganisms, highlighting their potential in developing new antimicrobial agents (Vyas et al., 2007).

Novel Synthesis Routes

- A novel effective route to thiazolo[3,4-a]quinoxalines starting from methyl phenylchloropyruvate has been developed, demonstrating the versatility in synthesizing fluorinated heterocycles and expanding the library of fluorinated pharmaceuticals (Mamedov et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetPCAF (P300/CBP-associated factor) . PCAF is a histone acetyltransferase that plays a crucial role in gene regulation. Inhibiting PCAF has emerged as a potential therapeutic strategy for the treatment of cancer .

Mode of Action

Similar compounds have been found to inhibit pcaf by binding to its bromodomain . This binding prevents PCAF from acetylating histones, thereby altering gene expression .

Biochemical Pathways

Pcaf, a potential target of this compound, is involved in several cellular processes, including cell cycle regulation, apoptosis, and dna damage response . Therefore, inhibiting PCAF could potentially affect these pathways.

Result of Action

The inhibition of pcaf, a potential target of this compound, has been associated with anticancer activity . Therefore, this compound could potentially have similar effects.

Action Environment

The synthesis of similar compounds suggests that they can be produced in a sustainable manner , which might imply that they are stable under various environmental conditions.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1,3,3a,5-tetrahydro-[1,3]thiazolo[3,4-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-8-7(3-6)15-10(17)9-4-18-5-16(8)9/h1-3,9H,4-5H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHVNONLWWIWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NC3=C(N2CS1)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride](/img/structure/B2863235.png)

![N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2863236.png)

![4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2863238.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2863241.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863246.png)

![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)

![3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2863251.png)

![methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2863252.png)

![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)